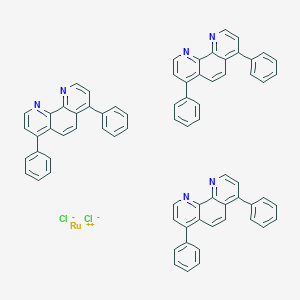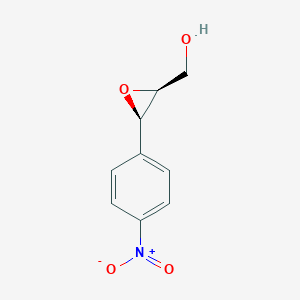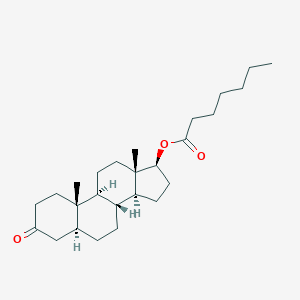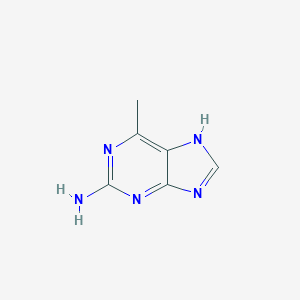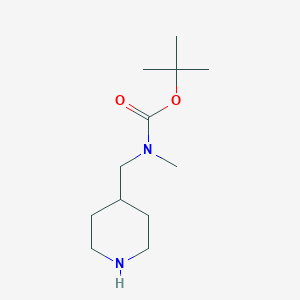
tert-Butyl methyl(piperidin-4-ylmethyl)carbamate
Descripción general
Descripción
“tert-Butyl methyl(piperidin-4-ylmethyl)carbamate” is a chemical compound with the CAS Number: 138022-04-5 . It has a molecular weight of 228.33 and its molecular formula is C12H24N2O2 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature . It appears as a colorless to yellow solid or liquid .
Molecular Structure Analysis
The InChI code for “tert-Butyl methyl(piperidin-4-ylmethyl)carbamate” is 1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)9-10-5-7-13-8-6-10/h10,13H,5-9H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“tert-Butyl methyl(piperidin-4-ylmethyl)carbamate” is a colorless to yellow solid or liquid . It is stored in a dark place, under an inert atmosphere, at room temperature . The compound has a molecular weight of 228.33 and its molecular formula is C12H24N2O2 .
Aplicaciones Científicas De Investigación
Proteomics Research
This compound is utilized in proteomics research , where it serves as a biochemical tool for studying protein structure and function. It can be used to modify proteins or peptides to understand their interaction with other molecules .
Medicinal Chemistry
In medicinal chemistry, tert-Butyl methyl(piperidin-4-ylmethyl)carbamate is a valuable intermediate. It can be used to synthesize more complex compounds that may have therapeutic potential, particularly in the development of new drugs .
Organic Synthesis
The compound finds application in organic synthesis, acting as a building block for creating a variety of organic molecules. Its structure allows for the introduction of the piperidine moiety into other compounds, which is a common feature in many pharmaceuticals .
Chemical Biology
In chemical biology, this compound can be used to probe biological systems. It can help in understanding the biochemical pathways by selectively interacting with biological targets .
Material Science
tert-Butyl methyl(piperidin-4-ylmethyl)carbamate: can be used in material science research to develop new materials with specific properties, such as enhanced durability or controlled degradation rates .
Analytical Chemistry
As an analytical reagent, this compound can be employed in various assays and analytical techniques to quantify or identify other substances, particularly in complex mixtures .
Each of these applications leverages the unique chemical properties of tert-Butyl methyl(piperidin-4-ylmethyl)carbamate , making it a versatile compound in scientific research. It’s important to note that this compound is for research use only and not intended for diagnostic or therapeutic use .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of “tert-Butyl methyl(piperidin-4-ylmethyl)carbamate” are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
As a carbamate derivative, it may interact with its targets through the formation of reversible covalent bonds .
Pharmacokinetics
As a carbamate derivative, it is expected to have good bioavailability .
Propiedades
IUPAC Name |
tert-butyl N-methyl-N-(piperidin-4-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)9-10-5-7-13-8-6-10/h10,13H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREUHPKGCXOWCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629568 | |
| Record name | tert-Butyl methyl[(piperidin-4-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl methyl(piperidin-4-ylmethyl)carbamate | |
CAS RN |
138022-04-5 | |
| Record name | tert-Butyl methyl[(piperidin-4-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-methyl-N-(piperidin-4-ylmethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




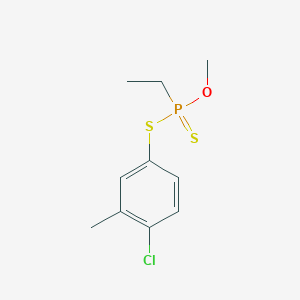
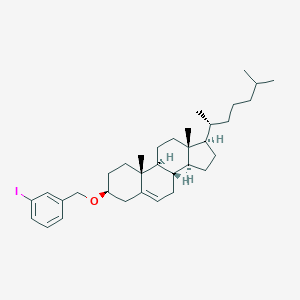



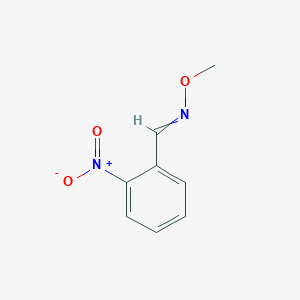

![(2E,5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hepta-2,5-dienal](/img/structure/B160086.png)
